Fenofibric acid is the pharmacologically active metabolite of fenofibrate, a lipid-lowering drug. [, , , , ] It is a fibric acid derivative known for its anti-hyperlipidemic and anti-hypertriglyceridemic effects. [, ] Fenofibric acid belongs to Biopharmaceutics Classification System (BCS) class II, characterized by low solubility and high permeability. []
Synthesis Analysis
Fenofibric acid is known to undergo specific chemical reactions relevant to its metabolism and analysis. One study describes its determination in human plasma by HPLC after anion exchange solid-phase extraction, highlighting its acidic nature. [] Additionally, studies using mass spectrometry techniques identified metabolites of fenofibric acid, including its glucuronide and taurine conjugates, indicating its participation in phase II metabolic reactions. [, , ] Furthermore, fenofibric acid is reported to form multicomponent crystals with saccharin, potentially enhancing its solubility and dissolution rate. []
Mechanism of Action
Fenofibric acid primarily exerts its lipid-lowering effects through the activation of peroxisome proliferator-activated receptor α (PPARα). [, , ] This activation leads to various downstream effects, including:
Increased Lipoprotein Lipase Activity: Enhancing the breakdown of triglycerides in lipoproteins like very-low-density lipoproteins (VLDL). []
Inhibition of Fatty Acid Synthesis: Reducing the production of triglycerides. []
Stimulation of Fatty Acid β-oxidation: Increasing the breakdown of fatty acids for energy production. []
Increased Low-Density Lipoprotein (LDL) Clearance: Upregulating hepatic LDL receptors, promoting the removal of LDL cholesterol from circulation. []
Enhanced High-Density Lipoprotein (HDL) Biogenesis: Increasing the production of HDL cholesterol, potentially through the upregulation of ATP-binding cassette transporter A1 (ABCA1) in a liver X receptor–dependent manner. [, ]
Physical and Chemical Properties Analysis
Fenofibric acid is characterized by its low solubility in water, classifying it as a BCS class II drug. [] Several studies focus on enhancing its solubility and dissolution rate using various techniques like:
Formation of Multicomponent Crystals: Combining fenofibric acid with saccharin through techniques like spray drying to create a micronized eutectic mixture, resulting in improved solubility and dissolution. [, ]
Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS): Encapsulating fenofibric acid in a S-SNEDDS formulation containing medium-chain triglycerides or long-chain triglycerides, significantly enhancing its dissolution rate in acidic media. []
Hyaluronic Acid–Polyethylene Glycol (HA-PEG) Polymeric Composites: Incorporating fenofibric acid into HA-PEG polymeric composites, resulting in enhanced drug solubility and dissolution rate in aqueous media. []
Applications
Pharmacokinetics and Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion of fenofibric acid in various animal models and humans. This includes studying its bioavailability, clearance, and identification of metabolites using techniques like HPLC and mass spectrometry. [, , , , , , , ]
Drug Delivery System Development: Exploring novel drug delivery approaches to overcome the limitations posed by the low solubility of fenofibric acid. This involves formulating S-SNEDDS, multicomponent crystals, and polymeric composites to enhance its dissolution rate and bioavailability. [, , , ]
Drug Interaction Studies: Evaluating the potential interactions of fenofibric acid with other drugs, particularly statins, in the context of treating mixed dyslipidemia. This includes assessing the safety, efficacy, and pharmacokinetic alterations resulting from combination therapy. [, , , , ]
Cellular and Molecular Mechanism Studies: Investigating the detailed mechanisms of action of fenofibric acid, particularly its interaction with PPARα and other molecular targets involved in lipid metabolism. This includes studying its effects on gene expression, protein levels, and cellular pathways related to lipid homeostasis. [, , , ]
Related Compounds
Fenofibrate
Compound Description: Fenofibrate is a lipid-lowering agent prescribed to manage hypercholesterolemia and hypertriglyceridemia []. It is a prodrug, meaning it is metabolized in the body to its active form, fenofibric acid []. Fenofibrate is typically administered orally, while fenofibric acid is available in immediate-release and extended-release formulations [].
Relevance: Fenofibrate is the prodrug of fenofibric acid, and its hydrolysis in the body leads to the formation of fenofibric acid, the primary active compound responsible for the therapeutic effects [].
Reduced Fenofibric Acid
Compound Description: Reduced fenofibric acid is a pharmacologically active metabolite of fenofibric acid []. It is formed through the carbonyl reduction of fenofibric acid []. Like fenofibric acid, it contributes to the lipid-lowering effects of fenofibrate.
Relevance: Reduced fenofibric acid is a metabolite of fenofibric acid and exhibits similar pharmacological activity. It highlights the multiple active components contributing to fenofibrate's overall effect [].
Fenofibric Acid Glucuronide
Compound Description: Fenofibric acid glucuronide is a conjugated metabolite of fenofibric acid. It is formed through the glucuronidation process, a major metabolic pathway for fenofibric acid in humans []. Glucuronidation typically results in increased water solubility and facilitates excretion [].
Relevance: Fenofibric acid glucuronide represents a major metabolite of fenofibric acid in humans, highlighting the significant role of glucuronidation in fenofibric acid elimination [].
Reduced Fenofibric Acid Ester Glucuronide
Compound Description: Reduced fenofibric acid ester glucuronide is a conjugated metabolite of reduced fenofibric acid. This metabolite undergoes further glucuronidation, signifying a multi-step metabolic process for fenofibrate in certain species, including cynomolgus monkeys [].
Relevance: The presence of reduced fenofibric acid ester glucuronide emphasizes the complex metabolic pathways of fenofibric acid and highlights the potential species differences in fenofibrate metabolism [].
Fenofibric Acid Taurine Conjugate
Compound Description: Fenofibric acid taurine conjugate is a recently discovered metabolite of fenofibric acid, identified in cynomolgus monkeys. It is formed through conjugation with taurine, an amino acid with various biological roles [].
Relevance: The identification of fenofibric acid taurine conjugate reveals a previously unknown metabolic pathway for fenofibric acid. This finding expands our understanding of fenofibric acid metabolism and highlights species-specific metabolic processes [].
Reduced Fenofibric Acid Taurine Conjugate
Compound Description: Reduced fenofibric acid taurine conjugate is a metabolite formed by the conjugation of reduced fenofibric acid with taurine. This finding further indicates a potential role of taurine conjugation in fenofibrate metabolism in specific species [].
Relevance: This conjugate reinforces the significance of taurine conjugation in fenofibric acid metabolism, contributing to a deeper understanding of the drug's metabolic fate in different species [].
Saccharin
Compound Description: Saccharin is an artificial sweetener used in pharmaceutical formulations to enhance palatability. Studies have investigated its potential in improving the solubility and dissolution rate of poorly soluble drugs like fenofibric acid [].
Relevance: While not structurally related to fenofibric acid, saccharin's ability to form multicomponent crystals with fenofibric acid, leading to enhanced solubility and dissolution, presents a valuable finding for optimizing fenofibric acid formulations [].
Choline Fenofibrate
Compound Description: Choline fenofibrate is the choline salt of fenofibric acid. Upon oral administration, it readily dissociates in the gastrointestinal tract to release fenofibric acid []. This formulation offers improved bioavailability compared to regular fenofibrate [].
Relevance: Choline fenofibrate represents an alternative formulation of fenofibric acid, demonstrating enhanced bioavailability and highlighting the impact of formulation strategies on fenofibric acid pharmacokinetics [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Choline Fenofibrate is a choline formulation of fenofibrate, a synthetic phenoxy-isobutyric acid derivate and prodrug with antihyperlipidemic activity. See also: Fenofibric Acid (has active moiety).
Fluenetil is a solid. Formerly used as an acaricide and insecticide. No longer made. Not registered as a pesticide in the U.S. (EPA, 1998) Fluenetil is a member of biphenyls.
Fludarabine phosphate is a purine arabinonucleoside monophosphate having 2-fluoroadenine as the nucleobase. A prodrug, it is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. Once incorporated into DNA, 2-fluoro-ara-ATP functions as a DNA chain terminator. It is used for the treatment of adult patients with B-cell chronic lymphocytic leukemia (CLL) who have not responded to, or whose disease has progressed during, treatment with at least one standard alkylating-agent containing regimenas. It has a role as an antimetabolite, an antineoplastic agent, an immunosuppressive agent, an antiviral agent, a prodrug and a DNA synthesis inhibitor. It is an organofluorine compound, a nucleoside analogue and a purine arabinonucleoside monophosphate. It is functionally related to a 2-fluoroadenine. Fludarabine Phosphate is the phosphate salt of a fluorinated nucleotide antimetabolite analog of the antiviral agent vidarabine (ara-A) with antineoplastic activity. Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite may inhibit DNA polymerase alpha, ribonucleotide reductase and DNA primase, thereby interrupting DNA synthesis and inhibiting tumor cell growth. Fludarabine (marketed as fludarabine phosphate under the trade name Fludara) is a chemotherapy drug used in the treatment of hematological malignancies. See also: Fludarabine (has active moiety).
Fludrocortisone is a C21-steroid, a 3-oxo-Delta(4) steroid, a 20-oxo steroid, a 21-hydroxy steroid, a fluorinated steroid, a mineralocorticoid, a 17alpha-hydroxy steroid and an 11beta-hydroxy steroid. It has a role as an adrenergic agent and an anti-inflammatory drug. It derives from a hydride of a pregnane. Fludrocortisone is a synthetic mineralocorticoid used in conjunction with [hydrocortisone] to replace missing endogenous corticosteroids in patients with adrenal insufficiency. It is functionally similar to [aldosterone], the body's primary endogenous mineralocorticoid, and is structurally analogous to [cortisol], differing only by a fluorine atom at the 9-position of the steroid structure - this fluorination is thought to be crucial to fludrocortisone's significant mineralocorticoid potency. Fludrocortisone is a synthetic corticosteroid with antiinflammatory and antiallergic properties. Fludrocortisone is a mineralocorticoid receptor and glucocorticoid receptor agonist that binds to cytoplasmic receptors, translocates to the nucleus and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2. This prevents the release of arachidonic acid, a precursor to prostaglandins and leukotrienes, both important mediators in the pro-inflammatory response mechanism. In addition, this agent exerts its mineralocorticoid effect on the distal tubules and collecting ducts of the kidney by inducing permease, an enzyme that regulates Na+ permeability in cells, thereby enhancing Na+ reabsorption and water retention as well as increasing K+, H+ excretion. A synthetic mineralocorticoid with anti-inflammatory activity. See also: Fludrocortisone Acetate (active moiety of).
Fludrocortisone acetate is an acetate ester resulting from the formal condensation of the primary hydroxy group of fludrocortisone with acetic acid. A synthetic corticosteroid, it has glucocorticoid actions about 10 times as potent as hydrocortisone, while its mineralocorticoid actions are over 100 times as potent. It is used in partial replacement therapy for primary and secondary adrenocortical insufficiency in Addison's disease and for the treatment of salt-losing adrenal hyperplasia. It is an 11beta-hydroxy steroid, a 3-oxo-Delta(4) steroid, a 17alpha-hydroxy steroid, an acetate ester, a mineralocorticoid, a 20-oxo steroid, a fluorinated steroid and a tertiary alpha-hydroxy ketone. It is functionally related to a fludrocortisone. Fludrocortisone Acetate is the acetate salt of a synthetic fluorinated corticosteroid with antiinflammatory and antiallergic activities. As a glucocorticoid-receptor agonist, fludrocortisone binds to cytoplasmic receptors, translocates to the nucleus, and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2 (PLA2). Inhibition of PLA2 activity prevents the release of arachidonic acid, a precursor of eicosanoids such as prostaglandins and leukotrienes; eicosanoids are important mediators in the pro-inflammatory response mechanism. As a mineralocorticoid-receptor agonist, this agent stimulates Na+ reabsorption and water retention and K+ and H+ secretion in the distal tubules and collecting ducts of the kidney. See also: Fludrocortisone (has active moiety).
Fluensulfone is a member of the class of 1,3-thiazoles carrying 3,4,4-trifluorobut-3-ene-1-sulfonyl and chloro substituents at positions 2 and 5 respectively. A nematicide that is effective against a number of plant parasitic nematodes in a range of agricultural and horticultural crops. It has a role as a nematicide and an agrochemical. It is a member of 1,3-thiazoles, an organochlorine pesticide, a sulfone, an organofluorine pesticide and an olefinic compound.
Flufenamic acid is an aromatic amino acid consisting of anthranilic acid carrying an N-(trifluoromethyl)phenyl substituent. An analgesic and anti-inflammatory, it is used in rheumatic disorders. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a non-steroidal anti-inflammatory drug, a non-narcotic analgesic and an antipyretic. It is an aromatic amino acid and an organofluorine compound. It is functionally related to a diphenylamine, an anthranilic acid and a (trifluoromethyl)benzene. It is a conjugate acid of a flufenamate. An anthranilic acid derivative with analgesic, anti-inflammatory, and antipyretic properties. It is used in musculoskeletal and joint disorders and administered by mouth and topically. (From Martindale, The Extra Pharmacopoeia, 30th ed, p16)